Cas no 2092066-20-9 (6-(Pentan-3-yl)pyrimidin-4-ol)

6-(ペンタン-3-イル)ピリミジン-4-オールは、ピリミジン骨格にペンチル基が結合した有機化合物です。分子式C9H14N2Oで表され、医薬品中間体や機能性材料の合成において有用な構造単位として注目されています。特に、その特異的な立体構造により、標的分子との選択的な相互作用が期待でき、創薬研究分野での応用が検討されています。また、水酸基を有するため、さらなる化学修飾の起点としても利用可能です。熱安定性に優れ、有機溶媒への溶解性が良好な点も実用上の利点です。

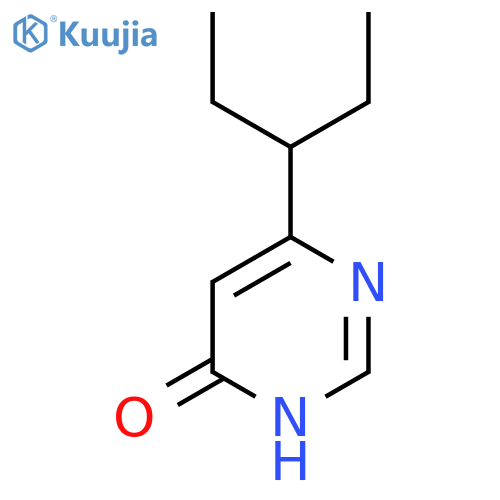

6-(Pentan-3-yl)pyrimidin-4-ol structure

商品名:6-(Pentan-3-yl)pyrimidin-4-ol

CAS番号:2092066-20-9

MF:C9H14N2O

メガワット:166.220262050629

CID:5044759

6-(Pentan-3-yl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 6-(pentan-3-yl)pyrimidin-4-ol

- 4-pentan-3-yl-1H-pyrimidin-6-one

- 6-(Pentan-3-yl)pyrimidin-4-ol

-

- インチ: 1S/C9H14N2O/c1-3-7(4-2)8-5-9(12)11-6-10-8/h5-7H,3-4H2,1-2H3,(H,10,11,12)

- InChIKey: QTSYYAMNIVNXED-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C(CC)CC)N=CN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 227

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 41.5

6-(Pentan-3-yl)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-3784-2.5g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-3784-1g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| TRC | P274016-1g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 1g |

$ 475.00 | 2022-06-03 | ||

| Life Chemicals | F1967-3784-0.25g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| TRC | P274016-500mg |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 500mg |

$ 320.00 | 2022-06-03 | ||

| Life Chemicals | F1967-3784-0.5g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1967-3784-5g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-3784-10g |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | P274016-100mg |

6-(pentan-3-yl)pyrimidin-4-ol |

2092066-20-9 | 100mg |

$ 95.00 | 2022-06-03 |

6-(Pentan-3-yl)pyrimidin-4-ol 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

2092066-20-9 (6-(Pentan-3-yl)pyrimidin-4-ol) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬